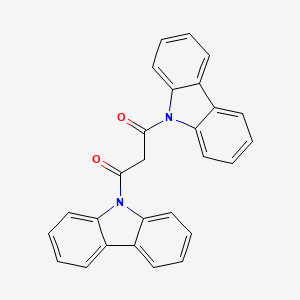
1,3-di(9H-carbazol-9-yl)propane-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-di(9H-carbazol-9-yl)propane-1,3-dione is an organic compound that features two carbazole units attached to a propane-1,3-dione backbone Carbazole is a tricyclic aromatic compound known for its stability and electronic properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione typically involves the reaction of carbazole with a suitable dione precursor under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which allows for the formation of the carbon-carbon bonds between the carbazole units and the propane-1,3-dione backbone .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and real-time monitoring systems would be essential for maintaining consistent product quality.
化学反応の分析
Types of Reactions
1,3-di(9H-carbazol-9-yl)propane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione moiety to diol or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce diols or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
科学的研究の応用
1,3-di(9H-carbazol-9-yl)propane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
作用機序
The mechanism of action of 1,3-di(9H-carbazol-9-yl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. In electronic applications, the compound’s unique electronic properties, such as high thermal stability and efficient charge transport, make it an effective material for OLEDs and other devices. In biological systems, the compound may interact with cellular components, leading to various biological effects .
類似化合物との比較
Similar Compounds
1,3-di(9H-carbazol-9-yl)benzene: Similar structure but with a benzene backbone instead of propane-1,3-dione.
Tetrakis(9H-carbazol-9-yl)benzene-1,3-dicarbonitrile: Features four carbazole units attached to a benzene ring with dicarbonitrile groups.
1,3-Bis(N-carbazolyl)benzene: Another similar compound with a benzene backbone and two carbazole units.
Uniqueness
1,3-di(9H-carbazol-9-yl)propane-1,3-dione is unique due to its specific combination of carbazole units and a propane-1,3-dione backbone. This structure imparts distinct electronic properties, making it particularly suitable for applications in organic electronics and photonics. Its ability to undergo various chemical reactions also allows for the synthesis of a wide range of derivatives with tailored properties .
特性
分子式 |
C27H18N2O2 |
|---|---|
分子量 |
402.4 g/mol |
IUPAC名 |
1,3-di(carbazol-9-yl)propane-1,3-dione |
InChI |
InChI=1S/C27H18N2O2/c30-26(28-22-13-5-1-9-18(22)19-10-2-6-14-23(19)28)17-27(31)29-24-15-7-3-11-20(24)21-12-4-8-16-25(21)29/h1-16H,17H2 |
InChIキー |
GZDNTPZIBCAJBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CC(=O)N4C5=CC=CC=C5C6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


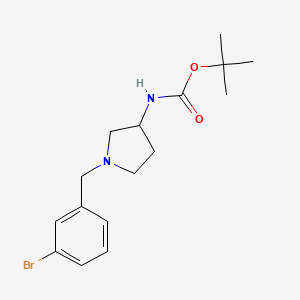
![(2,5-dioxopyrrolidin-1-yl) 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B14776602.png)
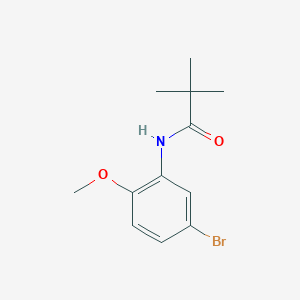
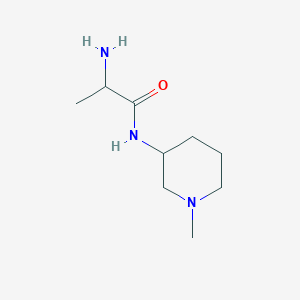
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
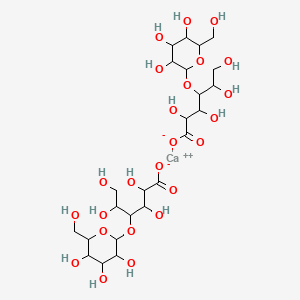
![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)

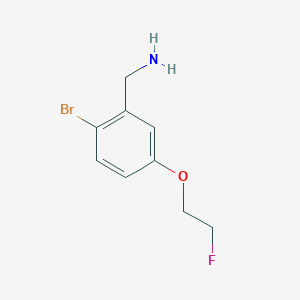

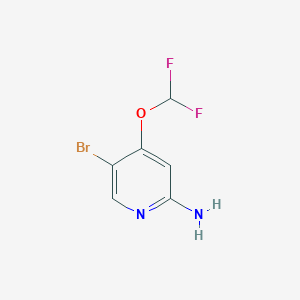
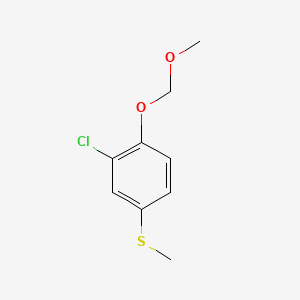
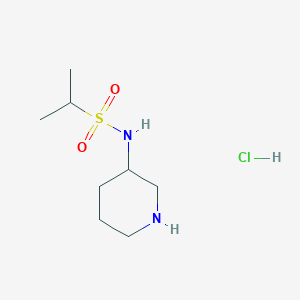
![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)
